molecular formula C6H12N4S B13155608 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine

1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13155608
M. Wt: 172.25 g/mol
InChI Key: AVGDDKJZZXXQPB-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with a methylsulfanylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazol-3-amine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation

    Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[3-(Methylsulfanyl)propyl]benzene
  • 1,3-Bis-methylsulfanyl-propan-2-ol
  • Methylsulfanyl-benzene

Uniqueness

1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a triazole ring and a methylsulfanylpropyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring provides stability and potential biological activity, while the methylsulfanyl group offers reactivity and the ability to undergo further chemical modifications.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(3-methylsulfanylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

AVGDDKJZZXXQPB-UHFFFAOYSA-N

Canonical SMILES

CSCCCN1C=NC(=N1)N

Origin of Product

United States

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